4-Methyl-1H-benzo[d]imidazol-2-amine
Overview
Description
4-Methyl-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological and chemical properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of a benzimidazole core with a methyl group at the 4-position and an amine group at the 2-position.
Mechanism of Action
Target of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets, leading to various changes that result in their broad spectrum of biological activities .
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it can be inferred that multiple pathways could be affected, leading to downstream effects .
Result of Action
The broad range of biological activities exhibited by imidazole derivatives suggests that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-benzo[d]imidazol-2-amine can be achieved through several methods. One common approach is the cyclization of o-phenylenediamine derivatives with appropriate aldehydes or ketones. For instance, the reaction of 4-methyl-o-phenylenediamine with formic acid or formamide under acidic conditions can yield this compound .
Another method involves the condensation of 4-methyl-o-phenylenediamine with carboxylic acids or their derivatives, such as esters or anhydrides, in the presence of dehydrating agents like polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of starting materials, catalysts, and reaction conditions is crucial for efficient production. Continuous flow reactors and automated systems are often employed to enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
4-Methyl-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other functional materials.
Comparison with Similar Compounds
4-Methyl-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives to highlight its uniqueness:
Benzimidazole: The parent compound without any substituents. It serves as a basic scaffold for various derivatives.
2-Aminobenzimidazole: Similar to this compound but lacks the methyl group at the 4-position.
4,5-Dimethyl-1H-benzo[d]imidazol-2-amine: Contains an additional methyl group at the 5-position, which can influence its reactivity and biological activity.
The presence of the methyl group at the 4-position in this compound can enhance its lipophilicity and affect its interaction with biological targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
4-methyl-1H-benzimidazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-3-2-4-6-7(5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYASXKOESRUKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565666 | |
Record name | 4-Methyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171082-91-0 | |
Record name | 4-Methyl-1H-benzimidazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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